molecular formula C13H12ClNO4 B5590614 methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate

methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate

Cat. No. B5590614
M. Wt: 281.69 g/mol
InChI Key: ALVYWEKGDNMOAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives involves facile and inexpensive methods, such as the one-pot reaction of specific chloromethyl and salicylaldehydes or by Friedländer condensation reactions under specific conditions, such as ultrasound irradiation with KHSO4 as a catalyst, to yield compounds with good efficiency (Gao et al., 2011).

Molecular Structure Analysis

Molecular docking and vibrational, structural, electronic, and optical studies provide comprehensive insights into the molecular structure of related compounds. Techniques such as FT-IR, FT-Raman spectra, and theoretical DFT approach calculations are employed to understand the stability, reactivity, and noncovalent interactions such as hydrogen bonding and Van der Waals interaction within the molecule (Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds can be investigated through their synthesis processes and subsequent reactions. For example, the transformation of specific oxazolone compounds into methyl 2-benzoylamino-3-oxobutanoate and its derivatives involves steps like hydrolysis and reactions with hydrazines, yielding various derivatives with established structures based on spectral data (Bratušek et al., 1998).

Physical Properties Analysis

The physical properties such as hyperpolarizability, molecular electrostatic potential, and vibrational wavenumbers of related compounds are analyzed using various spectroscopic and computational methods. These analyses help in understanding the stability and charge distribution within the molecule, contributing to the knowledge of its physical properties (Raju et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds include studies on their synthesis, reaction mechanisms, and the effects of different substituents on their reactivity and stability. The use of NBO analysis, for example, provides insight into hyperconjugative interactions and charge delocalization, which are crucial for understanding the chemical behavior of these compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of novel heterocyclic compounds utilizing derivatives similar to "methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate". For instance, the synthesis of pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate has been reported. These compounds were further evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria and a fungus, showcasing potential therapeutic applications (Siddiqui et al., 2013).

Molecular Docking and Structural Analysis

Another study focused on the spectroscopic and structural investigations of butanoic acid derivatives, revealing insights into their stability, reactivity, and nonlinear optical properties through natural bond orbital analysis and molecular docking studies. This research underscores the compounds' potential in pharmacological applications and as candidates for nonlinear optical materials (Vanasundari et al., 2018).

Enaminone Derivatives for Anticonvulsant Activity

The exploration of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and its analogs for anticonvulsant activities in various models highlights the potential of derivatives of "methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate" in developing new therapeutic agents. These studies provide a deeper understanding of structure-activity relationships and pave the way for the synthesis of safer alternatives with minimized toxicity (Scott et al., 1993).

Antimicrobial Activity of Benzofuran Derivatives

The synthesis and subsequent testing of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives for antimicrobial activity reveal the potential of "methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate" derivatives in combating microbial infections. Some of these derivatives showed significant activity against Candida albicans, suggesting their utility in developing new antifungal agents (Koca et al., 2005).

properties

IUPAC Name

methyl 4-(3-amino-5-chloro-1-benzofuran-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-18-11(17)5-3-9(16)13-12(15)8-6-7(14)2-4-10(8)19-13/h2,4,6H,3,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVYWEKGDNMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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